molecular formula C9H12O4 B066236 Dimethyl cyclopent-3-ene-1,3-dicarboxylate CAS No. 163593-66-6

Dimethyl cyclopent-3-ene-1,3-dicarboxylate

Cat. No. B066236
M. Wt: 184.19 g/mol
InChI Key: PLRJFOFKBQDJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl cyclopent-3-ene-1,3-dicarboxylate (DMCD) is a cyclic ester that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. DMCD has a molecular formula of C9H12O4 and a molecular weight of 184.19 g/mol. This compound is a colorless liquid that is soluble in organic solvents such as ethanol and methanol.

Mechanism Of Action

The mechanism of action of Dimethyl cyclopent-3-ene-1,3-dicarboxylate is not fully understood, but it is believed to act through the inhibition of the cyclooxygenase (COX) pathway. The COX pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation and pain. Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been shown to inhibit the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical And Physiological Effects

Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been shown to have various biochemical and physiological effects. In animal studies, Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been shown to reduce inflammation and pain. Dimethyl cyclopent-3-ene-1,3-dicarboxylate has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro. Dimethyl cyclopent-3-ene-1,3-dicarboxylate has also been shown to have anti-oxidant properties, reducing oxidative stress in cells.

Advantages And Limitations For Lab Experiments

Dimethyl cyclopent-3-ene-1,3-dicarboxylate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various organic compounds. Dimethyl cyclopent-3-ene-1,3-dicarboxylate is also soluble in organic solvents, making it easy to handle in the lab. However, Dimethyl cyclopent-3-ene-1,3-dicarboxylate has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Dimethyl cyclopent-3-ene-1,3-dicarboxylate is also sensitive to air and moisture, requiring storage under inert conditions.

Future Directions

For the study of Dimethyl cyclopent-3-ene-1,3-dicarboxylate include the synthesis of new organic compounds, the study of its anti-inflammatory and anti-cancer properties, and the development of new synthesis methods.

Synthesis Methods

Dimethyl cyclopent-3-ene-1,3-dicarboxylate can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride or zinc chloride. The reaction yields Dimethyl cyclopent-3-ene-1,3-dicarboxylate as the main product, along with other by-products such as maleic acid and cyclopentadiene.

Scientific Research Applications

Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. Dimethyl cyclopent-3-ene-1,3-dicarboxylate is a versatile building block for the synthesis of various organic compounds such as cyclic esters, lactones, and amino acids. Dimethyl cyclopent-3-ene-1,3-dicarboxylate has also been used as a monomer for the synthesis of biodegradable polymers such as polyesters and polycarbonates. In medicinal chemistry, Dimethyl cyclopent-3-ene-1,3-dicarboxylate has been studied for its potential as an anti-inflammatory and anti-cancer agent.

properties

CAS RN

163593-66-6

Product Name

Dimethyl cyclopent-3-ene-1,3-dicarboxylate

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

dimethyl cyclopent-3-ene-1,3-dicarboxylate

InChI

InChI=1S/C9H12O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h3,7H,4-5H2,1-2H3

InChI Key

PLRJFOFKBQDJQJ-UHFFFAOYSA-N

SMILES

COC(=O)C1CC=C(C1)C(=O)OC

Canonical SMILES

COC(=O)C1CC=C(C1)C(=O)OC

synonyms

3-Cyclopentene-1,3-dicarboxylic acid, dimethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.